molecular formula C15H17NO B2589600 1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-one CAS No. 403830-95-5

1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-one

Cat. No.: B2589600
CAS No.: 403830-95-5
M. Wt: 227.307
InChI Key: AOFSIGOSSMIWHQ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2,6-dimethylpyridin-4(1H)-one is a substituted pyridinone derivative characterized by a central pyridin-4(1H)-one ring with methyl groups at the 2- and 6-positions. The 1-position is occupied by a 2,4-dimethylphenyl group, introducing steric and electronic effects that influence its physicochemical properties.

Structural determination of such compounds often relies on X-ray crystallography, with refinement programs like SHELXL playing a critical role in resolving molecular geometries .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10-5-6-15(11(2)7-10)16-12(3)8-14(17)9-13(16)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFSIGOSSMIWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=O)C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-one typically involves the condensation of 2,4-dimethylbenzaldehyde with 2,6-dimethylpyridine-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-2,6-dimethylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amines or thiols.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2,6-dimethylpyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s pyridinone core distinguishes it from other nitrogen-containing heterocycles, such as pyridines or hydrazones. Key comparisons include:

Compound Core Structure Substituents Polarity Synthetic Method
1-(2,4-Dimethylphenyl)-2,6-dimethylpyridin-4(1H)-one Pyridinone 2,6-dimethyl; 2,4-dimethylphenyl Moderate Likely via nucleophilic substitution or cyclization
3,4,5-Trimethoxybenzaldehyde-2,4-dimethylphenyl hydrazone Hydrazone 3,4,5-trimethoxy; 2,4-dimethylphenyl High Condensation in ethanol under reflux
2,6-Dimethylpyridin-4(1H)-one Pyridinone 2,6-dimethyl Low Cyclocondensation of diketones
  • Electronic Effects: The electron-donating methyl groups on the pyridinone ring enhance aromatic stability compared to unsubstituted pyridinones. This contrasts with hydrazones, where electron-withdrawing groups (e.g., methoxy in ’s compound) increase polarity .

Physicochemical Properties

  • Solubility: The compound’s moderate polarity suggests solubility in polar aprotic solvents (e.g., DMSO, acetone), akin to hydrazones synthesized in ethanol .
  • Thermal Stability: Methyl groups likely increase melting points relative to non-alkylated analogs. For example, 2,6-dimethylpyridin-4(1H)-one has a reported melting point of 145–147°C, while hydrazones with methoxy substituents exhibit higher thermal stability due to hydrogen bonding .

Biological Activity

1-(2,4-Dimethylphenyl)-2,6-dimethylpyridin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, synthesis, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a pyridinone core substituted with a 2,4-dimethylphenyl group and two methyl groups at the 2 and 6 positions of the pyridine ring. The synthesis typically involves the condensation of 2,4-dimethylbenzaldehyde with 2,6-dimethylpyridine-4-one in the presence of a base such as sodium hydroxide or potassium carbonate, followed by purification methods like recrystallization or column chromatography .

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes .
  • Anticancer Properties : Research has shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has demonstrated selective toxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The proposed mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby modulating biological processes .

The biological effects of this compound are attributed to its ability to bind to specific molecular targets. It may function as an inhibitor or activator of enzymes or receptors involved in critical signaling pathways. Detailed studies on binding affinity and interaction with target molecules are essential for understanding its pharmacological effects .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various pyridinones, this compound was found to significantly reduce cell viability in A549 and HeLa cells. The study utilized assays to measure cell proliferation and apoptosis rates. Results indicated that the compound's cytotoxicity was dose-dependent and correlated with its ability to disrupt microtubule dynamics .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it exhibited notable inhibitory effects on bacterial growth, suggesting potential applications in treating bacterial infections .

Data Table: Biological Activities

Activity Tested Organisms/Cells Outcome Mechanism
AntimicrobialVarious bacterial strainsSignificant growth inhibitionDisruption of cell membranes
AnticancerA549, HeLa cellsDose-dependent cytotoxicityInhibition of tubulin polymerization
Enzyme InhibitionVarious enzymesModulation of activityBinding to active sites

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